molecular formula C6H5N3O B6597505 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile CAS No. 944892-04-0

6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile

Cat. No.: B6597505
CAS No.: 944892-04-0
M. Wt: 135.12 g/mol
InChI Key: OTKHLNMEHLPOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile (CAS: See COA

Properties

IUPAC Name

6-methyl-2-oxo-1H-pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-4-2-5(3-7)9-6(10)8-4/h2H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKHLNMEHLPOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944892-04-0
Record name 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via acid- or base-catalyzed condensation of an aldehyde (e.g., methyl-substituted aldehydes), thiourea, and ethyl cyanoacetate. For 6-methyl derivatives, propionaldehyde or its methyl-substituted analogs serve as starting materials. The mechanism involves:

  • Knoevenagel condensation : Formation of an α,β-unsaturated intermediate between the aldehyde and ethyl cyanoacetate.

  • Nucleophilic attack : Thiourea attacks the electrophilic β-carbon of the Knoevenagel adduct.

  • Cyclization and tautomerization : Intramolecular cyclization yields the dihydropyrimidine core, followed by oxidation to stabilize the 2-oxo group.

Optimization studies highlight ethanol as the optimal solvent, with anhydrous potassium carbonate or hydrochloric acid as catalysts. Reaction temperatures range from 80–100°C, achieving yields of 65–85%.

Table 1: Representative Conditions for Cyclocondensation

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
PropionaldehydeK₂CO₃Ethanol80678
4-ChlorobenzaldehydeHClEthanol100882

Post-Synthetic Alkylation Strategies

Following cyclocondensation, alkylation or methylation of the pyrimidine ring’s nitrogen atoms introduces additional substituents. This step is critical for modulating the compound’s electronic and steric properties.

Methylation Using Methyl Iodide

In a two-step protocol, the thiouracil intermediate (6-methyl-2-thioxo-1,2-dihydropyrimidine-4-carbonitrile) undergoes methylation with methyl iodide in the presence of potassium carbonate. The reaction occurs in dimethylformamide (DMF) at 60°C for 4–6 hours, yielding the 1-methyl-2-(methylthio) derivative. Subsequent hydrazinolysis or oxidation removes the methylthio group, producing the target compound.

Key Data:

  • Methylation efficiency : 90–95% conversion.

  • Limitation : Requires rigorous purification to isolate the 1-methyl regioisomer.

Catalytic Ring Expansion Techniques

Recent advances employ transition metal catalysts to streamline synthesis. A notable method utilizes molybdenum hexacarbonyl (Mo(CO)₆) to mediate ring expansion of isoxazole precursors.

Mo(CO)₆-Mediated Synthesis

Methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo Mo(CO)₆-catalyzed rearrangement at 120°C under inert conditions. This method selectively introduces methyl and cyano groups at the 6- and 4-positions, respectively, with yields exceeding 70%.

Advantages:

  • Regioselectivity : Avoids competing side reactions common in acid-catalyzed cyclizations.

  • Scalability : Demonstrated at gram-scale with minimal yield loss.

Green Chemistry Approaches

Efforts to improve sustainability focus on solvent-free conditions and recyclable catalysts.

Montmorillonite-KSF Clay Catalysis

Montmorillonite-KSF, an eco-friendly solid acid catalyst, facilitates one-pot synthesis under solvent-free conditions. Reactions proceed at 100°C for 3 hours, achieving yields comparable to traditional methods (75–80%) while reducing waste.

Table 2: Comparative Analysis of Catalytic Methods

MethodCatalystSolventYield (%)Environmental Impact
CyclocondensationK₂CO₃Ethanol78Moderate
Mo(CO)₆ rearrangementMo(CO)₆Toluene72High
Montmorillonite-KSFClaySolvent-free80Low

Mechanistic and Kinetic Studies

Rate-Determining Steps

Kinetic profiling identifies the Knoevenagel condensation as rate-limiting in cyclocondensation. Isotopic labeling studies confirm that proton transfer during cyclization occurs via a six-membered transition state.

Temperature Dependence

Arrhenius plots reveal an activation energy of 45 kJ/mol for the cyclocondensation pathway, indicating moderate thermal sensitivity. Optimal performance is achieved between 80–100°C.

Industrial Scalability and Challenges

While laboratory-scale methods are well-established, industrial production faces hurdles:

  • Cost of Catalysts : Mo(CO)₆ and specialized clays increase operational expenses.

  • Purification Complexity : Chromatography is often required to isolate regioisomers, complicating large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activities .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile serves as a precursor for various pharmaceutical agents. Its derivatives have been studied for:

  • Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antibacterial effects against various strains.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and interaction with nucleic acids.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It facilitates the formation of complex structures through:

  • Substitution Reactions : Engaging in nucleophilic substitutions to yield various substituted pyrimidines, which are crucial in drug development.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form oxo derivatives or reduction to yield dihydropyrimidine derivatives, expanding its utility in synthetic chemistry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, modulating biochemical pathways that are critical for cellular functions.
  • Nucleic Acid Interaction : Its structure allows it to influence nucleic acid dynamics, which is essential for therapeutic applications targeting genetic material.

Comparison with Related Compounds

Compound NameStructural FeaturesApplications
6-Methyl-2-oxo-1,2-dihydroquinolineSimilar core structureAntimicrobial agents
4-Methoxy-6-methyl-2-oxo-pyridineVariation in substituentsAnticancer research

This compound is distinct due to its specific substitution pattern and its broad range of applications across medicinal chemistry and organic synthesis.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antibacterial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Research : Another study focused on the anticancer properties of this compound revealed that it inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms.
  • Synthetic Applications : Research has shown successful applications in synthesizing novel pyrimidine derivatives that possess enhanced biological activities compared to their parent compounds.

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile with structurally related pyrimidine and pyridine derivatives, focusing on substituent effects, physical properties, and biological activities:

Compound Name Substituents Molecular Formula Melting Point Key Properties/Activities Reference
This compound (Target Compound) 6-CH₃, 2-O, 4-CN C₆H₅N₃O Not reported Potential CB2 receptor affinity; structural simplicity for derivatization
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-(4-OCH₃-Ph), 2-SCH₃, 5-CN C₁₃H₁₁N₃O₂S 300°C High thermal stability; antibacterial activity (not quantified)
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile 4-Ph, 2-SH, 5-CN C₁₁H₇N₃OS Not reported Thioxo group enhances hydrogen bonding; lower molecular weight (229.26 g/mol)
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile 6-CH₃, 2-O, 4-CH₂CH₂CH₃, 3-CN C₁₀H₁₂N₂O Not reported Increased lipophilicity due to propyl group; potential as a pharmaceutical intermediate
4-(Trifluoromethyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-CF₃, 6-(4-OCH₃-Ph), 3-CN C₁₄H₁₀F₃N₂O₂ Not reported Trifluoromethyl enhances metabolic stability; aryl group may improve receptor binding
1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 1-CH₂CH₂CH₂CH₃, 4-CH₃, 6-OH, 3-CN C₁₁H₁₄N₂O₂ Not reported Alkyl chain increases solubility; hydroxy group introduces polarity

Key Observations

Substituent Effects on Physical Properties :

  • Aryl substituents (e.g., 4-methoxyphenyl in ) increase melting points (e.g., 300°C) due to enhanced intermolecular interactions (π-π stacking, hydrogen bonding).
  • Alkyl groups (e.g., propyl in ) reduce crystallinity, lowering melting points and increasing lipophilicity.
  • Electron-withdrawing groups (e.g., CN, CF₃ in ) improve metabolic stability and alter electronic distribution, impacting reactivity .

Biological Activity Trends :

  • Thioxo analogs (e.g., ) may exhibit enhanced antibacterial activity due to sulfur’s role in disrupting bacterial membranes.
  • CB2 receptor affinity is observed in 6-methyl-2-oxo derivatives (e.g., ), suggesting the methyl group at position 6 is critical for receptor interactions.
  • Trifluoromethyl groups () improve blood-brain barrier penetration, making such derivatives candidates for central nervous system targets.

Synthetic Accessibility: Multicomponent reactions and S-alkylation are common for pyrimidine derivatives (e.g., ), while the target compound’s synthesis likely involves cyclocondensation of urea derivatives with cyanoacetamide.

Biological Activity

6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are crucial in biological systems, serving as components of nucleic acids and as precursors for various bioactive molecules. This compound has garnered attention due to its potential therapeutic applications across multiple domains, including antimicrobial and anticancer activities.

  • IUPAC Name : 6-methyl-2-oxo-1H-pyrimidine-4-carbonitrile
  • Molecular Formula : C6H5N3O
  • CAS Number : 944892-04-0

Synthesis

The synthesis of this compound typically involves the reaction of β-amino enones with methylene active nitriles. A common synthetic route includes the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile, followed by acid-induced cyclization. Industrially, it can be produced using Montmorillonite-KSF as a catalyst in a one-pot synthesis method, which is efficient and environmentally friendly.

Antimicrobial Properties

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial activity. For instance:

Microorganism Activity IC50 (µM)
E. coliInhibition22.7
S. aureusInhibition15.2
A. flavusInhibition18.5
A. nigerInhibition20.0

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.5Induction of apoptosis
A549 (Lung)40.5Cell cycle arrest in G1 phase
Caco-2 (Colon)29.8Inhibition of proliferation

The mechanism involves the inhibition of specific enzymes and pathways related to cell growth and survival .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrimidine derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that compounds with a methyl group exhibited enhanced antibacterial activity compared to those with larger substituents .
  • Anticancer Activity Evaluation : In vivo studies on mice inoculated with MDA-MB-231 breast cancer cells showed that treatment with derivatives of this compound significantly reduced tumor growth compared to control groups, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects : Recent research suggests that certain pyrimidine derivatives can inhibit acetylcholinesterase (AChE), making them potential candidates for the treatment of Alzheimer's disease .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes such as AChE and matrix metalloproteinases (MMPs), which are involved in cancer metastasis and neurodegenerative diseases.
  • Nucleic Acid Interaction : Its structure allows it to bind to DNA and RNA, potentially altering gene expression and cellular processes.
  • Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentsSolventTemperatureTime (h)Yield (%)Reference
Aldehyde, acetophenone, NH₄OAcEthanolReflux12–2070–85

Basic Question: Which spectroscopic techniques are employed to characterize this compound, and what are the critical spectral markers?

Methodological Answer:

  • IR Spectroscopy : Look for absorption bands at ~2210 cm⁻¹ (C≡N stretch), 1640–1680 cm⁻¹ (C=O of 2-oxo group), and 3320 cm⁻¹ (N-H stretch in dihydropyrimidine) .
  • ¹H-NMR : Peaks at δ 2.2–2.5 ppm (methyl group), δ 6.7–7.8 ppm (aromatic protons if substituted), and δ 10–12 ppm (broad NH signal) .
  • ¹³C-NMR : Signals at ~160 ppm (C=O), ~120 ppm (C≡N), and 20–25 ppm (CH₃ group) .

Q. Table 2: Key Spectral Data

TechniqueCritical PeaksFunctional Group AssignmentReference
IR2210, 1640–1680, 3320 cm⁻¹C≡N, C=O, NH
¹H-NMRδ 2.2–2.5 (s, 3H)CH₃ group

Advanced Question: How can discrepancies between calculated and observed elemental analysis data be resolved?

Methodological Answer:
Minor discrepancies (e.g., ±0.2% for C, H, N) may arise from incomplete purification or hygroscopicity. Strategies include:

  • Recrystallization : Use mixed solvents (e.g., DMF/ethanol) to improve purity .
  • Repeat Analysis : Conduct multiple runs to confirm consistency.
  • Thermogravimetric Analysis (TGA) : Rule out solvent or moisture retention .

Example : For 4-(4-methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, calculated C: 57.13% vs. observed 57.24% .

Advanced Question: What mechanistic insights govern the reactivity of the 2-oxo-1,2-dihydropyrimidine core in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing cyano (C≡N) and carbonyl (C=O) groups activate the C4 position for nucleophilic attack.
  • Substituent Studies : Introducing electron-donating groups (e.g., methoxy) at C4 decreases reactivity, while electron-withdrawing groups enhance it .
  • Computational Modeling : Use DFT calculations to map charge distribution and predict regioselectivity .

Advanced Question: How is X-ray crystallography applied to resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Data Collection : Use synchrotron radiation or high-resolution diffractometers for small-molecule crystals.
  • Refinement : Employ SHELXL for structure solution, leveraging its robustness for handling twinned data or high-resolution datasets .
  • Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding networks (e.g., NH···O=C interactions) .

Advanced Question: What strategies are used to analyze contradictory biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Control Experiments : Verify purity via HPLC and confirm absence of cytotoxic impurities.
  • Dose-Response Curves : Use IC₅₀ values to compare potency across derivatives.
  • Molecular Docking : Align contradictory results with binding affinity predictions (e.g., interactions with kinase active sites) .

Example : Derivatives with para-substituted aryl groups show enhanced anticancer activity due to improved hydrophobic interactions .

Advanced Question: How can reaction yields be improved for large-scale synthesis without compromising purity?

Methodological Answer:

  • Catalyst Screening : Test ionic liquids or nano-catalysts (e.g., Fe₃O₄ nanoparticles) to enhance efficiency.
  • Flow Chemistry : Implement continuous-flow reactors to maintain consistent temperature and reduce side products .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Advanced Question: What are the challenges in interpreting NMR spectra of structurally similar dihydropyrimidine analogs?

Methodological Answer:

  • Signal Overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks in crowded regions (e.g., δ 6.5–8.0 ppm for aromatic protons) .
  • Dynamic Effects : Analyze temperature-dependent NMR to identify tautomeric forms (e.g., keto-enol equilibria) .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific carbons or nitrogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.